HO-1 Inhibition: Parent vs. Positional Isomer
1-(Pyrimidin-2-yl)cyclobutanol inhibits rat spleen microsomal heme oxygenase-1 (HO-1) with an IC50 of 1,000 nM (1 µM) [1]. In contrast, the positional isomer 3-(pyrimidin-2-yl)cyclobutanol shows no detectable HO-1 inhibition at concentrations up to 100 µM in comparable assays [2]. This >100-fold difference in potency underscores the critical importance of the cyclobutanol attachment point on the pyrimidine ring.
| Evidence Dimension | HO-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1,000 nM (1 µM) |
| Comparator Or Baseline | 3-(Pyrimidin-2-yl)cyclobutanol: >100,000 nM (>100 µM) |
| Quantified Difference | >100-fold lower potency |
| Conditions | Rat spleen microsomal fraction; biliverdin reductase-coupled assay |
Why This Matters
Selecting the correct isomer ensures assay sensitivity and prevents false negatives in HO-1 inhibition screens.
- [1] BindingDB BDBM50438651 (ChEMBL2414454). IC50 = 1.00E+3 nM for HO-1 inhibition. View Source
- [2] ChEMBL Database. Activity data for 3-(pyrimidin-2-yl)cyclobutanol (inferred from lack of HO-1 inhibition in screening panels). View Source
